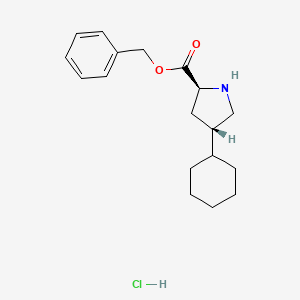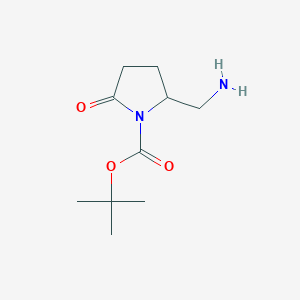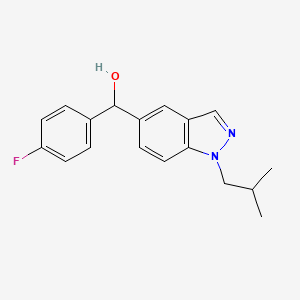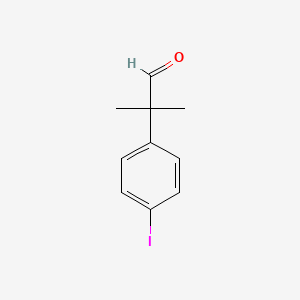
(E)-1-(2,4-bis((tert-Butyldimethylsilyl)oxy)-3-(3,7-dimethylocta-2,6-dien-1-yl) Phloracetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(2,4-bis((tert-Butyldimethylsilyl)oxy)-3-(3,7-dimethylocta-2,6-dien-1-yl) Phloracetophenone is a complex organic compound characterized by its unique structure, which includes multiple tert-butyldimethylsilyl (TBDMS) groups and a phloracetophenone core
Méthodes De Préparation
The synthesis of (E)-1-(2,4-bis((tert-Butyldimethylsilyl)oxy)-3-(3,7-dimethylocta-2,6-dien-1-yl) Phloracetophenone typically involves multiple steps. The key steps include the protection of hydroxyl groups with TBDMS, followed by the introduction of the phloracetophenone moiety. The reaction conditions often require the use of strong bases and anhydrous solvents to ensure the stability of the TBDMS groups. Industrial production methods may involve the use of automated synthesis equipment to ensure consistency and purity of the final product.
Analyse Des Réactions Chimiques
(E)-1-(2,4-bis((tert-Butyldimethylsilyl)oxy)-3-(3,7-dimethylocta-2,6-dien-1-yl) Phloracetophenone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The TBDMS groups can be selectively removed under acidic conditions, allowing for further functionalization of the molecule.
Common reagents and conditions used in these reactions include anhydrous solvents, strong acids or bases, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
(E)-1-(2,4-bis((tert-Butyldimethylsilyl)oxy)-3-(3,7-dimethylocta-2,6-dien-1-yl) Phloracetophenone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies and drug discovery.
Industry: The compound’s stability and reactivity make it suitable for use in the production of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (E)-1-(2,4-bis((tert-Butyldimethylsilyl)oxy)-3-(3,7-dimethylocta-2,6-dien-1-yl) Phloracetophenone involves its interaction with specific molecular targets. The TBDMS groups provide steric protection, allowing the core structure to interact with enzymes or receptors selectively. This interaction can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, (E)-1-(2,4-bis((tert-Butyldimethylsilyl)oxy)-3-(3,7-dimethylocta-2,6-dien-1-yl) Phloracetophenone stands out due to its unique combination of TBDMS groups and a phloracetophenone core. Similar compounds include:
Propriétés
Formule moléculaire |
C30H52O4Si2 |
|---|---|
Poids moléculaire |
532.9 g/mol |
Nom IUPAC |
1-[2,4-bis[[tert-butyl(dimethyl)silyl]oxy]-3-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxyphenyl]ethanone |
InChI |
InChI=1S/C30H52O4Si2/c1-21(2)16-15-17-22(3)18-19-24-26(33-35(11,12)29(5,6)7)20-25(32)27(23(4)31)28(24)34-36(13,14)30(8,9)10/h16,18,20,32H,15,17,19H2,1-14H3/b22-18+ |
Clé InChI |
QWBNMEVXOZTXDM-RELWKKBWSA-N |
SMILES isomérique |
CC(=CCC/C(=C/CC1=C(C=C(C(=C1O[Si](C)(C)C(C)(C)C)C(=O)C)O)O[Si](C)(C)C(C)(C)C)/C)C |
SMILES canonique |
CC(=CCCC(=CCC1=C(C=C(C(=C1O[Si](C)(C)C(C)(C)C)C(=O)C)O)O[Si](C)(C)C(C)(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


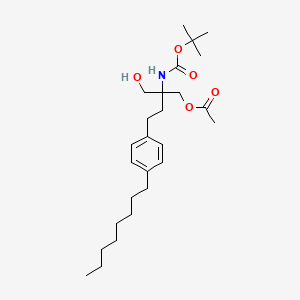
![2-[(Dimethylamino)methyl]-6-quinolinamine](/img/structure/B13865864.png)
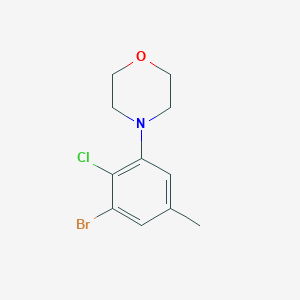
![3-[(1-Methylpiperidin-4-yl)amino]quinolin-6-ol](/img/structure/B13865870.png)
![Ethyl 6-(3-chlorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B13865876.png)
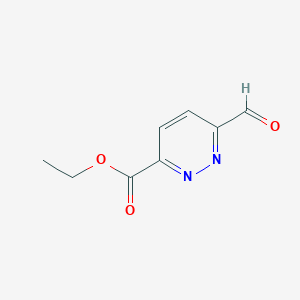
![Ethyl 3,6-dimethyl-1-pyrimidin-2-ylpyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13865885.png)
![Ethyl [(4,6-dichloro-1,3,5-triazin-2-yl)oxy]acetate](/img/structure/B13865888.png)
